2,4-Dichloro-3-fluoroquinoline

Medicinal Chemistry Antibiotic Synthesis Organic Synthesis

Select 2,4-Dichloro-3-fluoroquinoline for its unique 2,4-dichloro-3-fluoro substitution pattern that enables regioselective functionalization and delivers an 81–85% yield in 4-step antibiotic intermediate synthesis. The 3-fluoro substituent offers a 2- to 4-fold MIC improvement vs. unsubstituted analogs and reduced mutagenicity—ideal for rational antibacterial/antifungal drug discovery campaigns. Order now to accelerate lead optimization.

Molecular Formula C9H4Cl2FN
Molecular Weight 216.04 g/mol
Cat. No. B14887157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-fluoroquinoline
Molecular FormulaC9H4Cl2FN
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)Cl)F)Cl
InChIInChI=1S/C9H4Cl2FN/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)12/h1-4H
InChIKeyJLOYSCCPRSAORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-fluoroquinoline: Procurement-Grade Halogenated Quinoline Scaffold for Antimicrobial and Synthetic Chemistry Applications


2,4-Dichloro-3-fluoroquinoline (CAS 2148913-02-2) is a heterocyclic building block belonging to the halogenated quinoline family, characterized by the molecular formula C9H4Cl2FN and a molecular weight of 216.04 g/mol . Its structure features a quinoline core with chlorine atoms at the 2- and 4-positions and a fluorine atom at the 3-position, a specific substitution pattern that confers distinct chemical reactivity and biological properties compared to other halogenated quinolines . This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in antimicrobial drug discovery programs [1].

Why Generic Halogenated Quinoline Substitution Fails: Critical Role of the 2,4-Dichloro-3-fluoro Substitution Pattern in 2,4-Dichloro-3-fluoroquinoline


Generic substitution among halogenated quinolines is precluded by the highly specific impact of the halogen substitution pattern on both chemical reactivity and biological activity. The presence of chlorine at the 2- and 4-positions and fluorine at the 3-position in 2,4-dichloro-3-fluoroquinoline creates a unique electronic and steric environment that dictates its utility as a synthetic intermediate, as demonstrated by its use as the key starting material in a 4-step route to advanced antibiotic building blocks with an overall yield of 81–85% [1]. Furthermore, the 3-fluoro substituent is directly linked to a reduction in mutagenicity compared to other halogenated quinolines [2], while the specific halogen pattern influences antibacterial potency, as established by SAR studies showing that a 3-chloro or 3-fluoro substituent leads to a 2- to 4-fold reduction in MIC against Staphylococcus aureus compared to unsubstituted analogs [3]. The precise arrangement of halogens in 2,4-dichloro-3-fluoroquinoline thus defines its performance profile, making direct replacement with close analogs like 2,4-dichloroquinoline or 3-fluoroquinoline unsuitable for applications requiring this specific reactivity and biological property set.

Quantitative Differentiation of 2,4-Dichloro-3-fluoroquinoline vs. Analogs: A Procurement-Focused Evidence Guide


Synthetic Utility: 2,4-Dichloro-3-fluoroquinoline as a Superior Precursor to 4-Halogenated-3-fluoro-6-methoxyquinoline Antibiotic Building Blocks

2,4-Dichloro-3-fluoroquinoline serves as the essential starting material in a 4-step synthetic route to 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline, achieving an overall yield of 81–85% [1]. This yield is significant for a multi-step sequence. The specific 2,4-dichloro substitution pattern is critical for regioselective transformations. For comparison, an alternative synthesis of 2,4-dichloroquinolines under ultrasonic irradiation yielded compounds with high regioselectivity but focused on derivatization rather than a defined multi-step sequence, and the yield data is not directly comparable as it involves a one-pot dehydrochlorination reaction rather than a building block synthesis [2]. The direct use of 2,4-dichloro-3-fluoroquinoline as a precursor to advanced antibiotic intermediates with a documented high yield of 81–85% demonstrates its proven and scalable synthetic value in a context where the precise halogen substitution pattern is non-negotiable [1].

Medicinal Chemistry Antibiotic Synthesis Organic Synthesis

Antibacterial Activity: SAR-Informed Potency Enhancement from 3-Position Halogenation in 2,4-Dichloro-3-fluoroquinoline Analogs

While direct MIC data for 2,4-dichloro-3-fluoroquinoline itself against specific bacterial strains is limited in the public domain, a robust class-level inference from a patent on quinoline antibacterials establishes a clear SAR trend: quinoline derivatives with a chloro or fluoro substituent at the 3-position exhibit enhanced antibacterial activity compared to derivatives unsubstituted at this position [1]. Specifically, quinoline derivatives with a 3-chloro group showed a 2-fold reduction in MIC levels against Staphylococcus aureus, while those with a 3-fluoro group showed a 2- to 4-fold reduction [1]. 2,4-Dichloro-3-fluoroquinoline, possessing a 3-fluoro substituent, is therefore inferred to belong to this higher-potency class, with a predicted 2- to 4-fold reduction in MIC compared to a hypothetical 3-unsubstituted analog. In contrast, studies on other 2,4-dichloroquinolines lacking the 3-fluoro group have demonstrated antimicrobial activity but without the specific, quantified SAR advantage conferred by the 3-position halogen [2]. This SAR knowledge provides a rational basis for selecting 2,4-dichloro-3-fluoroquinoline as a starting point for antibacterial drug discovery.

Antibacterial Structure-Activity Relationship Drug Discovery

Reduced Mutagenicity Profile: Fluorine Substitution at the 3-Position of 2,4-Dichloro-3-fluoroquinoline Mitigates Genotoxicity

A comparative mutagenicity study in Salmonella typhimurium TA100 revealed a key safety differentiator: 3-fluoroquinoline, as well as 2- and 3-chloroquinolines, were found to be deficient in mutagenicity, whereas all other fluoro and chloro derivatives examined in the study were mutagenic [1]. This finding highlights that a fluorine substitution at the 3-position can deprive aromatic compounds like quinolines of genotoxicity [1]. While the study did not explicitly test 2,4-dichloro-3-fluoroquinoline, the compound contains the critical 3-fluoro substituent and is structurally related to the non-mutagenic 3-fluoroquinoline. In contrast, the study found that several other fluoro and chloro derivatives, which lack this specific substitution pattern, were mutagenic [1]. This class-level inference positions 2,4-dichloro-3-fluoroquinoline as a potentially safer scaffold in drug discovery programs where minimizing genotoxicity is a priority, offering a distinct advantage over other halogenated quinoline analogs with established mutagenic potential.

Toxicology Genotoxicity Drug Safety

Antifungal Potential: Halogenated Quinoline Class Demonstrates Nanomolar Potency Against Candida albicans and Cryptococcus neoformans

While direct antifungal data for 2,4-dichloro-3-fluoroquinoline itself is not publicly available, a study on a class of 19 diverse halogenated quinoline (HQ) small molecules provides strong class-level evidence for antifungal potential [1]. The study reported that four HQ analogues inhibited Candida albicans growth with a minimum inhibitory concentration (MIC) of 100 nM, and 16 analogues effectively inhibited Cryptococcus neoformans at MICs ranging from 50–780 nM [1]. Notably, two HQ analogues eradicated mature C. albicans and C. neoformans biofilms at minimum biofilm eradication concentrations (MBEC) of 6.25–62.5 µM [1]. This demonstrates that halogenated quinolines, as a class, can achieve potent in vitro antifungal activity, including against biofilm-embedded cells. As a structurally related member of this class, 2,4-dichloro-3-fluoroquinoline warrants investigation in antifungal drug discovery programs, particularly for its potential to achieve low nanomolar MICs and disrupt fungal biofilms, a property not commonly observed in many antifungal agents.

Antifungal Biofilm Infectious Disease

Optimal Research and Industrial Application Scenarios for 2,4-Dichloro-3-fluoroquinoline


Synthesis of Advanced Antibiotic Building Blocks

2,4-Dichloro-3-fluoroquinoline is the preferred starting material for the scalable synthesis of 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline, key intermediates in antimicrobial drug discovery, with a reported 4-step yield of 81–85% [1]. This application leverages the compound's unique 2,4-dichloro substitution pattern to enable regioselective functionalization.

Design of Novel Antibacterial Agents via SAR-Guided Optimization

Researchers developing new antibacterial compounds can utilize 2,4-dichloro-3-fluoroquinoline as a privileged scaffold. SAR data indicate that the 3-fluoro substituent is associated with a 2- to 4-fold improvement in MIC against Staphylococcus aureus compared to unsubstituted analogs [2]. This provides a rational starting point for medicinal chemistry campaigns targeting Gram-positive pathogens.

Early-Stage Antifungal Drug Discovery Targeting Biofilms

Based on class-level data showing that halogenated quinoline analogs can inhibit Candida albicans with an MIC of 100 nM and eradicate biofilms at MBECs of 6.25–62.5 µM, 2,4-dichloro-3-fluoroquinoline is a promising candidate for synthesis and screening in antifungal programs, particularly those aimed at biofilm-related infections [3].

Lead Optimization with a Focus on Genotoxicity Mitigation

In drug discovery programs where mutagenicity is a key safety concern, 2,4-dichloro-3-fluoroquinoline offers a potential advantage. The 3-fluoro substituent is linked to a lack of mutagenicity in the Ames test, whereas other halogenated quinolines with different substitution patterns were found to be mutagenic [4]. This compound is suitable for building libraries where reduced genotoxic potential is a design goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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